

Thunberginol C: An In-Depth Technical Guide on its Anti-Inflammatory Effects

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Compound of Interest

Compound Name: Thunberginol C

Cat. No.: B175142

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial findings on the anti-inflammatory properties of **Thunberginol C**, a dihydroisocoumarin isolated from *Hydrangea macrophylla*. The document focuses on presenting quantitative data, detailed experimental methodologies, and visualizing the implicated biological pathways to support further research and development.

Quantitative Data Summary

The following table summarizes the key quantitative findings from initial reports on the anti-inflammatory and related activities of **Thunberginol C**.

Parameter	Model/Assay	Key Findings	Reference
Neuroinflammation & Cytokine Inhibition	Restraint stress-induced anxiety in mice	Reduced plasma TNF- α levels.	
Corticosterone-induced neurotoxicity in primary cortical neurons	Protected against corticosterone-induced neuronal cell death.		
Cell Viability and Cytotoxicity	Corticosterone (100 μ M) treated primary cortical neurons	Inhibited the decrease in MTT and the increase in LDH release, indicating protection against neuronal death.	
Anti-allergic Activity	Schultz-Dale reaction in sensitized guinea pig bronchial muscle	Showed anti-allergic activity.	
Antimicrobial Activity	Oral bacteria	Exhibited antimicrobial activity.	
Other Reported Activities	Various assays	Cholinesterase inhibition, soluble epoxide hydrolase inhibition, anti-photoaging effects, antioxidant activity, and cyclooxygenase inhibition.	

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial reports are provided below.

2.1. Corticosterone-Induced Neurotoxicity in Primary Cortical Neurons

This in-vitro assay assesses the neuroprotective effects of **Thunberginol C** against stress hormone-induced neuronal cell death.

- Cell Culture: Primary cortical neurons are prepared and cultured.
- Treatment:
 - Neurons are pre-incubated with **Thunberginol C** at various concentrations for 30 minutes.
 - Corticosterone (CORT) is then added to the culture medium at a concentration of 100 μ M, along with the respective concentrations of **Thunberginol C**, for an additional 24 hours.
- Assessment of Cell Viability and Cytotoxicity:
 - MTT Assay: To measure cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. A decrease in the MTT signal in CORT-treated cells indicates reduced viability, which is expected to be rescued by **Thunberginol C**.
 - LDH Assay: To measure cytotoxicity, the release of lactate dehydrogenase (LDH) into the culture medium is quantified. An increase in LDH release in CORT-treated cells indicates cell damage, which is expected to be attenuated by **Thunberginol C**.

2.2. Restraint Stress-Induced Neuroinflammation in Mice

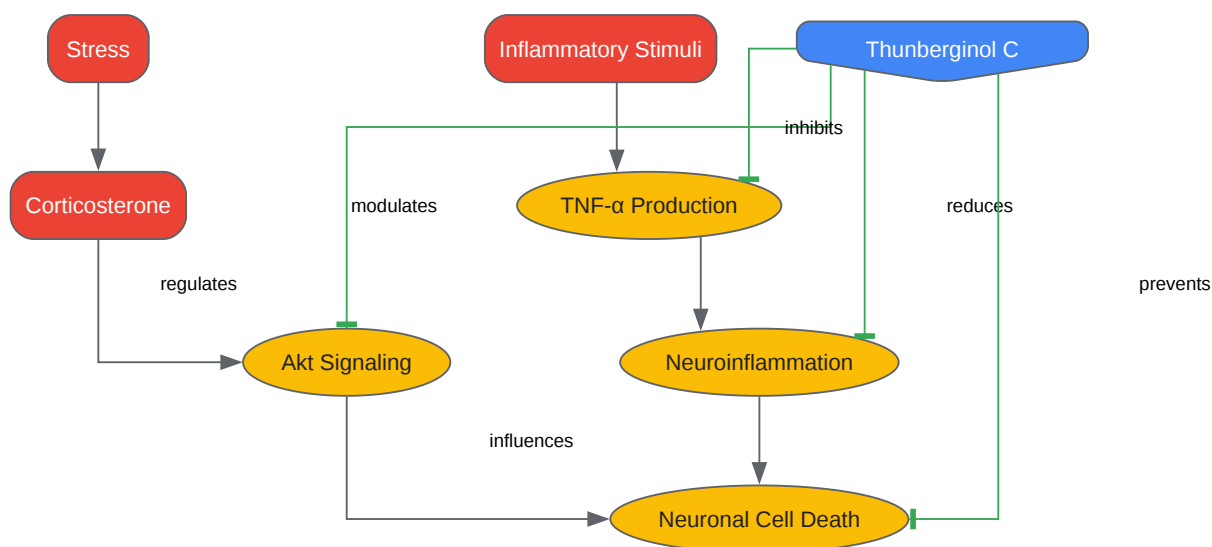
This in-vivo model evaluates the effect of **Thunberginol C** on stress-induced inflammatory responses.

- Animal Model: Male mice are used for this study.
- Induction of Stress: Chronic restraint stress is induced in the mice.
- Drug Administration: **Thunberginol C** is orally administered to the mice.
- Measurement of Plasma TNF- α :
 - Blood samples are collected from the animals.

- Plasma is separated by centrifugation.
- The concentration of TNF- α in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Assessment of Neuroinflammation: Neuroinflammation is assessed by analyzing relevant markers in the brain tissue.

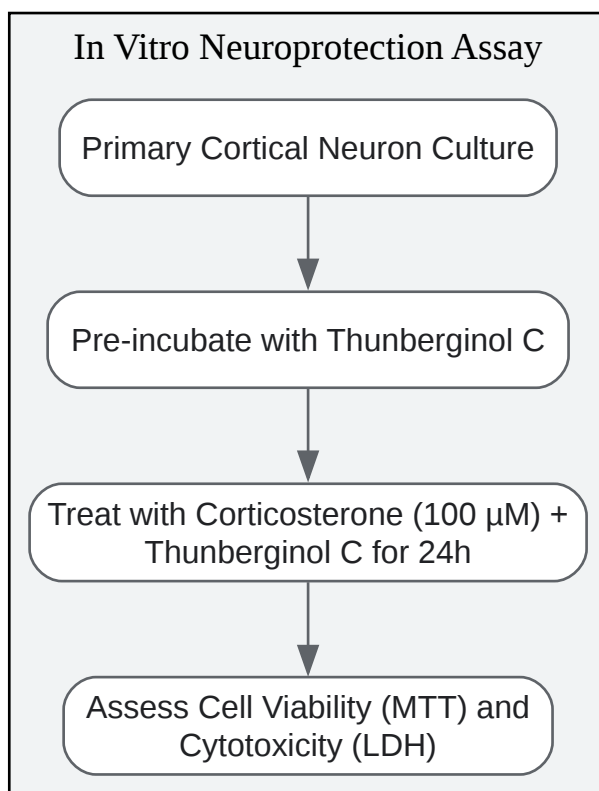
Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the proposed signaling pathways and experimental workflows based on the initial reports.



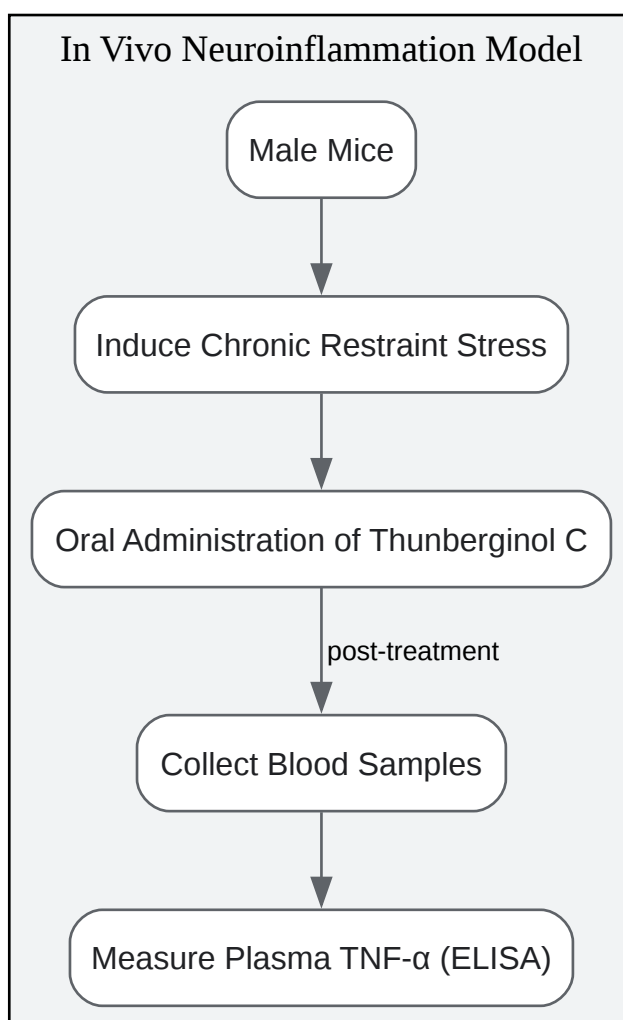
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Caption: Proposed mechanism of **Thunberginol C**'s anti-inflammatory action.



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Caption: Workflow for in-vitro neuroprotection studies of **Thunberginol C**.



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Caption: Workflow for in-vivo neuroinflammation studies of **Thunberginol C**.

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